molecular formula C18H19NO6S2 B2554881 1-(4-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 1797690-48-2

1-(4-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2554881
CAS No.: 1797690-48-2
M. Wt: 409.47
InChI Key: SQDZPYZOZICTOF-UHFFFAOYSA-N
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Description

1-(4-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic compound featuring a sulfonyl group attached to an azetidine ring, which is further connected to a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Methoxyphenyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the sulfonyl and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

1-(4-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, potentially inhibiting enzyme activity. The azetidine ring may also play a role in stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)sulfonyl-3-azetidinone: Similar structure but lacks the methoxy group.

    4-(Methylsulfonyl)acetophenone: Contains a sulfonyl group attached to a phenyl ring but lacks the azetidine ring.

Uniqueness

1-(4-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone is unique due to the presence of both the azetidine ring and the methoxyphenyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[4-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6S2/c1-13(20)14-3-7-17(8-4-14)27(23,24)19-11-18(12-19)26(21,22)16-9-5-15(25-2)6-10-16/h3-10,18H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDZPYZOZICTOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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